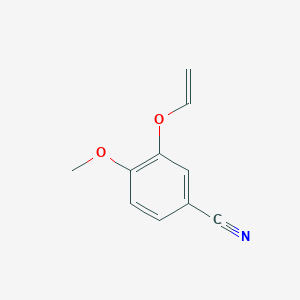

3-Ethenoxy-4-methoxybenzonitrile

Description

3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) is a benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . The compound is a crystalline powder with a melting point of 72°C and is commercially available with a purity of ≥98.0% (GC) . It is synthesized via nucleophilic substitution reactions, such as alkylation of phenolic precursors with brominated ethers in the presence of a base like pyridine . The nitrile group (-C≡N) enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions or as a precursor for heterocyclic compounds.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-ethenoxy-4-methoxybenzonitrile |

InChI |

InChI=1S/C10H9NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h3-6H,1H2,2H3 |

InChI Key |

IWRSXFWZPBVCKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC=C |

Origin of Product |

United States |

Preparation Methods

Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

- Starting Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), bromoethane (ethyl bromide), potassium carbonate, and N,N-dimethylformamide (DMF) as solvent.

- Reaction Conditions:

- Molar ratio of isovanillin to bromoethane: 1:1 to 1:1.5 (preferred 1:1.2).

- Temperature: 80–90 °C.

- Duration: Until reaction completion, monitored by TLC.

- Procedure: Isovanillin and potassium carbonate are stirred and heated in DMF. Bromoethane is added dropwise to the reaction mixture at 80 °C. After completion, the reaction mixture is worked up by precipitation, extraction, concentration, and drying.

- Outcome: White solid 3-ethoxy-4-methoxybenzaldehyde with purity ~99%, yield ~98.8–99.1%.

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (Isovanillin : Bromoethane) | 1 : 1–1.5 | Preferred 1 : 1.2 |

| Temperature | 80–90 °C | Controlled heating |

| Solvent | DMF | Polar aprotic solvent |

| Yield | 98.8–99.1 % | High yield |

| Purity | 98.9–99.7 % | Confirmed by chromatographic analysis |

Oximation of 3-Ethoxy-4-methoxybenzaldehyde

- Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol.

- Reaction Conditions:

- Molar ratio of aldehyde : hydroxylamine hydrochloride : sodium hydroxide = 1 : 1–1.5 : 1–1.5.

- Temperature: 30–40 °C.

- Solvent: Absolute ethanol.

- Procedure: The aldehyde is reacted with hydroxylamine hydrochloride and sodium hydroxide in ethanol under mild warming. The reaction proceeds to form the corresponding oxime. Upon completion, water is added to precipitate the product, which is filtered and dried.

- Outcome: Off-white solid 3-ethoxy-4-methoxybenzaldehyde oxime with purity ~94–95%, yield ~91.5–94.9%.

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (Aldehyde : Hydroxylamine HCl : NaOH) | 1 : 1–1.5 : 1–1.5 | Preferred 1 : 1.5 : 1.5 |

| Temperature | 30–40 °C | Mild warming |

| Solvent | Absolute ethanol | Facilitates oximation |

| Yield | 91.5–94.9 % | Good yield |

| Purity | 94.2–95.3 % | Confirmed by chromatographic analysis |

Dehydration of Oxime to 3-Ethoxy-4-methoxybenzonitrile

- Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde oxime, acetic anhydride.

- Reaction Conditions:

- Molar ratio of oxime : acetic anhydride = 1 : 3–3.5.

- Temperature: 130–150 °C (preferred 130 °C).

- Duration: Approximately 3 hours.

- Procedure: The oxime is heated with acetic anhydride to induce dehydration, forming the nitrile. After reaction completion, acetic anhydride is recovered by vacuum distillation. The residue is quenched with water, filtered, and washed to obtain the crude nitrile product.

- Outcome: Faint yellow solid 3-ethoxy-4-methoxybenzonitrile with high purity and yield.

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (Oxime : Acetic anhydride) | 1 : 3–3.5 | Preferred 1 : 3.0–3.5 |

| Temperature | 130–150 °C | Preferred 130 °C |

| Reaction time | ~3 hours | Sufficient for dehydration |

| Acetic anhydride recovery | ~66% (0.6 mol from 0.9 mol) | Reduces cost and pollution |

| Product color | Faint yellow | Crude product |

Reaction Scheme Summary

| Step | Reaction Type | Reactants/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ethylation | Isovanillin + Bromoethane, K2CO3, DMF, 80–90 °C | 3-Ethoxy-4-methoxybenzaldehyde | 98.8–99.1 | 98.9–99.7 |

| 2 | Oximation | Aldehyde + Hydroxylamine HCl + NaOH, Ethanol, 30–40 °C | 3-Ethoxy-4-methoxybenzaldehyde oxime | 91.5–94.9 | 94.2–95.3 |

| 3 | Dehydration | Oxime + Acetic anhydride, 130 °C, 3 h | 3-Ethoxy-4-methoxybenzonitrile | High | High |

Additional Notes on Process Advantages and Environmental Impact

- The raw materials such as isovanillin, bromoethane, hydroxylamine hydrochloride, and acetic anhydride are readily available and cost-effective.

- Reaction conditions are mild to moderate, avoiding extreme temperatures or pressures.

- The acetic anhydride used in the dehydration step can be recovered and reused, reducing waste and lowering production costs.

- The process generates minimal environmental pollution due to efficient reagent use and recovery.

- The final product exhibits high purity and yield, suitable for further pharmaceutical or chemical applications.

Alternative Synthetic Routes and Related Compounds

While the primary method involves ethylation of isovanillin, alternative synthetic routes for related benzonitrile derivatives have been reported using different starting materials such as 4-methyl-3-methoxybenzoic acid derivatives, involving chlorination, amidation, bromination, and oxidation steps. However, these routes are more complex and less direct for 3-ethoxy-4-methoxybenzonitrile specifically.

Physical and Chemical Properties of 3-Ethoxy-4-methoxybenzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| Melting Point | 70 °C |

| Boiling Point | 281.9 ± 25.0 °C (760 Torr) |

| Density | 1.09 ± 0.1 g/cm³ (20 °C) |

| Flash Point | 109.2 ± 16.4 °C |

| Solubility | Soluble in methanol |

| Physical Form | White to light yellow powder/crystals |

Chemical Reactions Analysis

Types of Reactions

3-Ethenoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

3-Ethenoxy-4-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-ethoxy-4-methoxybenzonitrile to other benzonitrile derivatives allow for comparative analysis of their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Key Comparisons

Substituent Effects on Reactivity The nitrile group in 3-ethoxy-4-methoxybenzonitrile enables participation in cyanation reactions or conversion to amines, whereas the aldehyde in 3-ethoxy-4-methoxybenzaldehyde () is prone to nucleophilic additions or oxidations .

Applications

- 3-Ethoxy-4-methoxybenzonitrile’s balanced substituents make it a versatile intermediate in drug synthesis (e.g., kinase inhibitors) .

- The boronate ester in 3-(methoxymethoxy)-4-boronates-benzonitrile () facilitates cross-coupling reactions in medicinal chemistry .

Physical Properties

- The crystalline nature of 3-ethoxy-4-methoxybenzonitrile contrasts with the liquid or amorphous forms of bulkier analogs like 4-benzyloxy-3-methoxybenzonitrile, which lacks reported melting data .

Research Findings and Trends

- Synthetic Efficiency : Ethoxy-substituted benzonitriles are synthesized in higher yields (~80%) compared to benzyloxy derivatives due to fewer steric challenges .

- Thermal Stability : The melting point of 3-ethoxy-4-methoxybenzonitrile (72°C) is lower than nitro-substituted analogs (e.g., 3-methoxy-4-(4-nitrobenzyl) derivatives), which melt above 100°C due to stronger intermolecular interactions .

- Market Availability : 3-Ethoxy-4-methoxybenzonitrile is priced at $383.14/25 g (TCI America), reflecting its demand in niche applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-4-methoxybenzonitrile, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, starting with 4-bromo-3-methoxybenzonitrile, ethoxy groups can be introduced using sodium ethoxide under reflux conditions in anhydrous dimethylformamide (DMF) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) followed by recrystallization from ethanol yields >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 3-ethoxy-4-methoxybenzonitrile?

- NMR : H NMR (CDCl₃, 400 MHz) shows distinct signals for ethoxy (δ 1.43 ppm, triplet) and methoxy (δ 3.89 ppm, singlet) groups, with aromatic protons at δ 6.8–7.3 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 177.2 (C₁₀H₁₁NO₂⁺), corroborated by NIST reference data .

- IR : Key absorptions include C≡N stretch at ~2225 cm⁻¹ and C-O-C stretches at 1240–1280 cm⁻¹ .

Q. What are the critical storage conditions to maintain compound stability?

- Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids/bases, which may degrade the ethoxy moiety .

Advanced Research Questions

Q. How can 3-ethoxy-4-methoxybenzonitrile be utilized in Suzuki-Miyaura cross-coupling for advanced organic synthesis?

- Experimental Design : Replace the ethoxy group with a boronic ester (e.g., via Miyaura borylation using bis(pinacolato)diboron and PdCl₂(dppf)) to generate a Suzuki coupling partner. React with aryl halides to synthesize biaryl derivatives for drug discovery .

- Data Analysis : Monitor reaction progress via TLC and LC-MS. Optimize catalyst loading (1–5 mol% Pd) to minimize side products like decyanated byproducts .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Case Study : Discrepancies in melting points (e.g., 72°C vs. 68–70°C ) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture content .

Q. How can computational chemistry predict the reactivity of 3-ethoxy-4-methoxybenzonitrile in material science applications?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron-withdrawing effects of the nitrile group and HOMO/LUMO energies for organic semiconductor applications. Compare with experimental cyclic voltammetry data to validate redox potentials .

Q. What in vitro assays are suitable for screening its biological activity?

- Design : Test cytotoxicity (MTT assay in HepG2 cells) and enzyme inhibition (e.g., cytochrome P450 isoforms). Use structural analogs (e.g., 3-chloro-4-ethoxy derivatives ) as positive controls.

- Data Interpretation : Correlate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.